Cas no 4492-04-0 (1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one)

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-one is a heterocyclic ketone featuring a tetrahydroindazole core structure. This compound is of interest in pharmaceutical and agrochemical research due to its versatile scaffold, which serves as a key intermediate in the synthesis of biologically active molecules. Its fused bicyclic system provides structural rigidity, enhancing binding affinity in target interactions. The ketone functionality offers a reactive site for further derivatization, enabling the development of novel analogs. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its synthetic utility and potential applications in medicinal chemistry make it a valuable building block for drug discovery and development efforts.
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one structure
4492-04-0 structure
Product name:1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
CAS No:4492-04-0
MF:C9H12N2O
MW:164.204381942749
CID:6369809
PubChem ID:59856282

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
    • Ethanone, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-
    • EN300-1844282
    • 4492-04-0
    • SCHEMBL10242674
    • Inchi: 1S/C9H12N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H2,1H3,(H,10,11)
    • InChI Key: VVTQODCJOVJAFY-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C2=C(NN=1)CCCC2)C

Computed Properties

  • Exact Mass: 164.094963011g/mol
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.178±0.06 g/cm3(Predicted)
  • Melting Point: 104 °C
  • Boiling Point: 391.3±42.0 °C(Predicted)
  • pka: 12.28±0.20(Predicted)

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844282-0.5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
0.5g
$987.0 2023-09-19
Enamine
EN300-1844282-1.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
1g
$1029.0 2023-06-03
Enamine
EN300-1844282-2.5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
2.5g
$2014.0 2023-09-19
Enamine
EN300-1844282-10.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
10g
$4421.0 2023-06-03
Enamine
EN300-1844282-1g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
1g
$1029.0 2023-09-19
Enamine
EN300-1844282-5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
5g
$2981.0 2023-09-19
Enamine
EN300-1844282-0.05g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
0.05g
$864.0 2023-09-19
Enamine
EN300-1844282-0.1g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
0.1g
$904.0 2023-09-19
Enamine
EN300-1844282-10g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
10g
$4421.0 2023-09-19
Enamine
EN300-1844282-5.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
4492-04-0
5g
$2981.0 2023-06-03

Additional information on 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-one (CAS No: 4492-04-0) is a fascinating compound with significant potential in various fields of chemical research and application. This compound belongs to the class of indazole derivatives, which have been extensively studied due to their unique structural features and versatile biological activities. The indazole ring system, combined with the tetrahydro functionality and the ketone group, renders this compound a valuable substrate for further exploration in medicinal chemistry and material science.

The indazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The tetrahydro modification at positions 4, 5, 6, and 7 introduces a saturated ring system, which can significantly influence the electronic properties and reactivity of the molecule. The presence of the ethanone group at position 3 further enhances the compound's functional versatility, making it an attractive candidate for various synthetic transformations.

Recent studies have highlighted the potential of indazole derivatives in drug discovery, particularly in targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are increasingly recognized as promising therapeutic targets for diseases such as cancer and neurodegenerative disorders. The unique structure of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one suggests that it could serve as a scaffold for designing small molecules capable of modulating these interactions.

In addition to its biological applications, this compound has shown promise in materials science. The indazole moiety is known to exhibit interesting electronic properties, making it suitable for applications in organic electronics. Recent research has explored the use of indazole-based materials in organic light-emitting diodes (OLEDs) and photovoltaic devices. The tetrahydro modification in this compound could potentially enhance its stability and efficiency in such applications.

The synthesis of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one involves a multi-step process that typically begins with the preparation of the indazole skeleton. Various methods have been reported in the literature for constructing indazole derivatives; however, the most efficient routes often involve condensation reactions between appropriate carbonyl compounds and nitrogen-containing precursors. The introduction of the tetrahydro functionality requires careful control over reaction conditions to ensure selective hydrogenation or reduction steps.

One area where this compound has garnered significant attention is its role as a building block for more complex molecular architectures. Its ability to undergo various functional group transformations makes it an ideal starting material for constructing larger molecules with intricate stereochemistry or extended conjugation systems. For instance, recent studies have demonstrated its utility in synthesizing macrocyclic compounds with potential applications in drug delivery systems.

From an analytical standpoint, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide valuable insights into its molecular structure and purity. High-resolution mass spectrometry (HRMS), in particular, has proven to be an indispensable tool for confirming the exact molecular formula and ensuring compliance with regulatory standards.

The study of indazole derivatives has also extended into computational chemistry. Advanced molecular modeling techniques have been employed to predict the compound's pharmacokinetic properties and binding affinities towards various biological targets. These computational studies not only aid in rational drug design but also provide valuable data for optimizing synthetic routes and improving bioavailability.

In conclusion, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanone stands out as a versatile compound with immense potential across multiple disciplines. Its unique structural features make it a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new aspects of its chemistry and biology, CAS No: 4492-04

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司